molecular formula C19H14BrClN2O3S B3519908 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide

2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide

Cat. No.: B3519908
M. Wt: 465.7 g/mol
InChI Key: ILPGJSBMECRIAR-UHFFFAOYSA-N
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Description

The compound “2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide” is a chemical compound with the linear formula C21H17BrClNO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it could be used in future research for various applications, including but not limited to, antimicrobial and anticancer activities .

Properties

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c20-12-3-7-14(8-4-12)26-9-16(24)23-19-17(18(22)25)15(10-27-19)11-1-5-13(21)6-2-11/h1-8,10H,9H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGJSBMECRIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide
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2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxamide

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